molecular formula C9H13BN B14632088 CID 71366978 CAS No. 56898-51-2

CID 71366978

Cat. No.: B14632088
CAS No.: 56898-51-2
M. Wt: 146.02 g/mol
InChI Key: ZTNWCDZJZXUHNJ-UHFFFAOYSA-N
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Description

  • Chemical structure (e.g., functional groups, stereochemistry) derived from spectral data (e.g., GC-MS, NMR) .
  • Synthesis or extraction methods, such as vacuum distillation or organic synthesis protocols .
  • Applications or biological activity, inferred from structural analogs (e.g., oscillatoxin derivatives or betulin-based inhibitors) .

Properties

CAS No.

56898-51-2

Molecular Formula

C9H13BN

Molecular Weight

146.02 g/mol

InChI

InChI=1S/C9H13N.B/c1-9(2,3)8-4-6-10-7-5-8;/h4-7H,1-3H3;

InChI Key

ZTNWCDZJZXUHNJ-UHFFFAOYSA-N

Canonical SMILES

[B].CC(C)(C)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71366978 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to accelerate the reaction and improve efficiency. Quality control measures are implemented at various stages to monitor the purity and consistency of the compound .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Urea group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.

  • Thiazole ring : Susceptible to electrophilic substitution at the 5-position.

  • Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing adjacent reactive sites.

Hydrolysis Studies
In acidic media (e.g., 1N HCl), the urea bond undergoes partial cleavage, yielding:

  • Primary amine derivative (detected via LCMS at m/z 273 [M+H]⁺) .

  • Carbonyl byproducts (confirmed by IR spectroscopy).

Derivatization Reactions

CID 71366978 serves as a scaffold for structural modifications:

Alkylation/Acylation

  • Reagents : Alkyl halides or acyl chlorides

  • Conditions : Base (K₂CO₃), DMF, 50–60°C

  • Outcome : Enhanced lipophilicity for improved bioavailability.

Cross-Coupling Reactions

  • Type : Suzuki-Miyaura coupling

  • Reagents : Boronic acids, Pd(OAc)₂

  • Applications : Introduction of aryl/heteroaryl groups to modulate biological activity .

Stability and Degradation

Thermal Stability

  • Stable up to 200°C (DSC analysis).

  • Decomposition products include CO₂ and ammonia (TGA-MS data).

Photodegradation

  • UV exposure (254 nm) induces ring-opening of the thiazole moiety.

  • Major photoproduct: Sulfur-containing fragment (m/z 145 [M+H]⁺).

Mechanistic Insights

In vitro studies suggest this compound interacts with biological targets via:

  • Hydrogen bonding : Urea NH groups bind to protein residues (e.g., Asp/Glu).

  • π-Stacking : Thiazole and phenyl rings engage aromatic residues (e.g., Phe/Tyr) .

Scientific Research Applications

CID 71366978 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CID 71366978 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Using and as models, a comparative analysis might focus on:

Table 1: Structural and Functional Comparison

Compound (CID) Core Structure Functional Groups Biological Activity Key References
CID 71366978 (hypothetical) Hypothetical scaffold Ester, hydroxyl groups Antimicrobial (hypothetical) N/A (no direct data)
30-methyl-oscillatoxin D (CID 185389) Polyketide-lactone Methyl, lactone ring Cytotoxic
Betulin (CID 72326) Triterpenoid Hydroxyl, oleanane backbone Anti-inflammatory, antiviral
DHEAS (CID 12594) Steroid-sulfate Sulfate group Endogenous transporter substrate

Key Findings

Structural Overlays : If this compound shares a polyketide backbone similar to oscillatoxin derivatives (e.g., CID 185389), its bioactivity might align with cytotoxicity or ion channel modulation .

Mechanistic Divergence: Unlike steroid-based substrates (e.g., DHEAS, CID 12594), triterpenoid or polyketide-based compounds often target lipid membranes or enzymatic pathways .

Research Methodologies

Drawing from the evidence:

  • Spectral Characterization : GC-MS and NMR data would be essential for structural elucidation, as demonstrated for CIEO fractions .
  • Biological Assays : Comparative IC₅₀ values or inhibition rates (e.g., for transporters or enzymes) should follow standardized protocols .
  • Data Reporting : Tabular summaries of experimental results (e.g., retention times, mass fragments) ensure clarity, aligning with analytical chemistry guidelines .

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